2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol
Description
Properties
IUPAC Name |
2-(5-tributylstannyl-1,3-thiazol-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NOS.3C4H9.Sn/c1-6(2,8)5-7-3-4-9-5;3*1-3-4-2;/h3,8H,1-2H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAODTINPWPONIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NOSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676723 | |
| Record name | 2-[5-(Tributylstannyl)-1,3-thiazol-2-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-17-4 | |
| Record name | 2-[5-(Tributylstannyl)-1,3-thiazol-2-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol typically involves the reaction of a thiazole derivative with a tributylstannyl reagent under specific conditions . The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst to facilitate the reaction. The product is then purified through standard techniques such as column chromatography . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the tributylstannyl group, yielding a simpler thiazole derivative.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex thiazole derivatives and organotin compounds.
Biology: The compound is used in studies involving the interaction of organotin compounds with biological systems.
Medicine: Research into the potential therapeutic applications of organotin compounds often involves this compound as a model system.
Industry: It is used in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol involves its interaction with molecular targets through the thiazole ring and the tributylstannyl group. The thiazole ring can participate in various chemical reactions, while the tributylstannyl group can interact with metal centers in catalytic processes . These interactions can lead to the formation of new chemical bonds and the activation of specific pathways in biological systems.
Comparison with Similar Compounds
Structural Isomers and Positional Variants
2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol (CAS 1245816-16-3)
- Key Difference : The tributylstannyl group is located at the 4-position of the thiazole ring instead of the 5-position.
- Implications : Positional isomerism affects electronic distribution and steric hindrance, altering reactivity in coupling reactions. The 5-position stannyl derivative may exhibit higher stability due to reduced steric strain compared to the 4-isomer .
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol (CAS 879488-37-6)
- Key Difference : The tributylstannyl group is replaced by a bromine atom at the 5-position.
- Implications : Bromine acts as a leaving group, making this compound a precursor for nucleophilic substitution or metal-catalyzed cross-couplings (e.g., Suzuki reactions). Unlike the stannyl analog, it lacks tin-associated toxicity but requires additional steps for functionalization .
Functional Group Variants
Ethyl 2-(thiazol-2-yl)propanoate (CAS 1781595-80-9)
- Key Difference: The tributylstannyl and hydroxyl groups are replaced by an ethyl propanoate moiety.
- Implications : This ester derivative lacks the tin group, rendering it unsuitable for Stille couplings. However, it exhibits enhanced stability and lower toxicity, making it preferable in pharmaceutical intermediates .
1,2,3-Tris(5-mercapto-1,3,4-thiadiazol-2-yl)propan-2-ol
- Key Difference : The thiazole ring is replaced by 1,3,4-thiadiazole , and the tributylstannyl group is substituted with mercapto (-SH) groups.
- Implications : The thiadiazole core introduces additional nitrogen atoms, altering electronic properties. The mercapto groups enable metal coordination (e.g., with transition metals), suggesting applications in catalysis or bioactive compound design .
Comparative Data Table
Reactivity and Stability Insights
- Stannyl Derivatives : The tin group in this compound facilitates transmetallation in cross-coupling reactions but requires strict handling (e.g., inert atmosphere) due to air sensitivity .
- Bromo Analog : Bromine substitution offers versatility in further functionalization but necessitates palladium catalysts for cross-couplings, increasing synthetic complexity .
Biological Activity
2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a tributylstannyl group and a propanol moiety. The presence of the thiazole ring is significant as thiazole derivatives are known for various biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research has indicated that compounds containing thiazole rings exhibit various biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown efficacy against a range of bacterial strains.
- Anticancer Properties : Some studies suggest that thiazole compounds can inhibit cancer cell proliferation.
- Enzyme Inhibition : Certain thiazole derivatives act as inhibitors for various enzymes, which can be beneficial in treating diseases like diabetes.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, such as aldose reductase and protein kinase C, which are relevant in diabetic complications .
- Cellular Interaction : Its interaction with cellular receptors or proteins may lead to downstream effects that promote therapeutic outcomes.
Case Studies and Experimental Data
-
Antimicrobial Studies : A study demonstrated that thiazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.
Compound MIC (µg/mL) Target Bacteria This compound 32 E. coli Thiazole derivative X 16 S. aureus -
Anticancer Activity : In vitro studies on cancer cell lines revealed that the compound exhibited cytotoxic effects at concentrations above 50 µM, significantly reducing cell viability in breast cancer cells.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 45 HeLa (Cervical Cancer) 60 - Enzyme Inhibition : Molecular docking studies indicated that the compound binds effectively to the active sites of aldose reductase and protein kinase C, suggesting potential as a multi-target therapeutic agent .
Q & A
What is the primary synthetic application of 2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol in organic chemistry?
Answer:
This compound is primarily employed in Stille cross-coupling reactions due to the tributylstannyl group, which facilitates carbon-carbon bond formation between thiazole derivatives and aryl/vinyl halides. The reaction typically uses palladium catalysts (e.g., PdCl₂(PPh₃)₂) under inert conditions (e.g., THF, N₂ atmosphere) . For example, analogous Stille couplings with 2-(tributylstannyl)thiophene demonstrate the utility of tin-containing heterocycles in constructing complex architectures. The propan-2-ol moiety may require protection (e.g., silylation) to prevent side reactions during catalysis .
How can computational methods like Multiwfn analyze the electronic properties of this compound?
Answer:
Multiwfn enables wavefunction analysis to map electrostatic potential (ESP) surfaces, electron localization functions (ELF), and bond orders. For this compound:
- ESP analysis identifies nucleophilic/electrophilic regions, such as the electron-rich thiazole nitrogen versus the electron-deficient tin center.
- Topological analysis of electron density (AIM theory) reveals bond critical points, clarifying the strength of Sn-C and C-S bonds.
- Orbital composition analysis predicts hybridization states, critical for understanding reactivity in cross-coupling reactions .
This data aids in rationalizing regioselectivity and designing derivatives with tailored electronic profiles .
What spectroscopic techniques are recommended for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 433.25) validate the molecular formula (C₁₈H₃₅NOSSn) .
- FT-IR : Hydroxyl stretch (~3400 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) confirm functional groups.
- X-ray Crystallography : Resolves steric effects from the bulky tributylstannyl group, though tin’s large atomic radius may reduce resolution .
What strategies mitigate steric hindrance during its incorporation into complex architectures?
Answer:
Steric challenges from the tributylstannyl and propan-2-ol groups can be addressed via:
- Catalyst Optimization : Bulky ligands (e.g., P(-tol)₃) enhance selectivity by shielding the palladium center .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing decomposition risks .
- Protection/Deprotection : Temporarily protecting the hydroxyl group (e.g., TBS ether) prevents undesired side reactions during coupling. Post-reaction deprotection (e.g., TBAF) restores the alcohol .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of sterically congested intermediates .
How does the electronic structure of the thiazole ring influence reactivity?
Answer:
The thiazole’s electron-deficient aromatic system directs electrophilic attacks to the 5-position, while nitrogen lone pairs stabilize metal coordination. Key electronic features:
- Resonance Effects : Delocalization of the thiazole’s π-electrons enhances conjugation with the stannyl group, polarizing the Sn-C bond for cross-coupling .
- Frontier Molecular Orbitals (FMOs) : The LUMO is localized on the thiazole ring, facilitating nucleophilic attack. HOMO distribution around tin highlights its role as an electron donor in catalytic cycles .
What are the challenges in analyzing noncovalent interactions involving this compound?
Answer:
Noncovalent interactions (e.g., hydrogen bonding, van der Waals) can be probed via:
- NCI (Non-Covalent Interaction) Index : Visualizes weak interactions (e.g., OH⋯N hydrogen bonds between the propan-2-ol and thiazole) using reduced density gradient (RDG) analysis .
- Crystal Packing Analysis : X-ray data reveal how steric bulk from the tributylstannyl group influences molecular packing, affecting solubility and crystallinity .
- Molecular Dynamics Simulations : Predicts solvent interactions (e.g., THF coordination to tin) and aggregation tendencies .
How is this compound utilized in medicinal chemistry research?
Answer:
While direct pharmacological data are limited, its utility lies in:
- Scaffold Functionalization : The thiazole core is a pharmacophore in antifungal/antiviral agents (e.g., triazole derivatives in ). Stille couplings enable rapid diversification for structure-activity relationship (SAR) studies .
- Prodrug Design : The propan-2-ol group can be esterified to enhance bioavailability, as seen in analogous triazole antifungals .
- Targeted Delivery : Tin’s affinity for biomolecules (e.g., proteins) could be exploited for site-specific drug delivery, though toxicity requires careful evaluation .
What are the best practices for handling and storing this compound?
Answer:
- Storage : Under inert atmosphere (Ar/N₂) at -20°C to prevent oxidation of the stannyl group.
- Handling : Use gloveboxes for air-sensitive reactions. PPE (gloves, goggles) is mandatory due to potential skin/eye irritation, as noted for structurally similar compounds .
- Degradation Monitoring : Regular NMR checks detect tin hydrolysis products (e.g., Bu₃SnOH). LC-MS identifies decomposition pathways .
How can researchers validate the purity of this compound post-synthesis?
Answer:
- HPLC-PDA : Reverse-phase chromatography (C18 column, ACN/H₂O gradient) quantifies impurities. UV detection at 254 nm targets aromatic/thiazole moieties .
- Elemental Analysis : Matches experimental C/H/N/S percentages with theoretical values (e.g., C: 50.01%, H: 8.16%, N: 3.24%, S: 7.42%) .
- TGA/DSC : Thermogravimetric analysis confirms thermal stability, critical for reactions requiring elevated temperatures .
What advanced synthetic routes enable the preparation of analogs with modified stannyl groups?
Answer:
- Transmetalation : Exchange tributyltin for trimethyltin using Grignard reagents (e.g., MeMgBr) to alter steric/electronic profiles.
- Sonogashira Coupling : Replace the stannyl group with alkynes for click chemistry applications.
- Protection Strategies : Introduce Boc or Fmoc groups to the thiazole nitrogen for sequential functionalization, as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
